N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Enoyl-ACP reductase InhA inhibitor Antitubercular drug discovery

N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1798046-22-6) is a synthetic heterocyclic compound belonging to the class of pyrrolyl-thiazolyl benzamides. Characterized by a molecular formula of C21H17N3OS and a molecular weight of 359.4 g/mol, its architecture incorporates a 2-methylthiazole core connected via a central phenyl ring to a 4-(1H-pyrrol-1-yl)benzamide moiety.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 1798046-22-6
Cat. No. B2789263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
CAS1798046-22-6
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H17N3OS/c1-15-22-20(14-26-15)18-6-2-3-7-19(18)23-21(25)16-8-10-17(11-9-16)24-12-4-5-13-24/h2-14H,1H3,(H,23,25)
InChIKeyFQVKOFDZGGKDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1798046-22-6): Structural Identity and Research-Grade Specifications


N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1798046-22-6) is a synthetic heterocyclic compound belonging to the class of pyrrolyl-thiazolyl benzamides . Characterized by a molecular formula of C21H17N3OS and a molecular weight of 359.4 g/mol, its architecture incorporates a 2-methylthiazole core connected via a central phenyl ring to a 4-(1H-pyrrol-1-yl)benzamide moiety . The compound exists as a fine chemical intermediate, primarily of interest to medicinal chemistry groups investigating novel antimycobacterial agents, where its combined thiazole, phenyl, and pyrrole pharmacophores are utilized in structure-activity relationship (SAR) profiling around the enoyl-ACP reductase (InhA) target [1].

Why Generic Substitution Fails for N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide: Critical Structural Selectivity Factors


This compound cannot be interchanged with other in-class pyrrolyl benzamides or aminothiazoles due to its precise 2-methylthiazol-4-yl ortho-substitution pattern on the central phenyl ring, a regioisomeric feature that dictates specific H-bonding and pi-stacking interactions within the target binding pocket [1]. Unlike 4-substituted phenylthiazolyl analogs or simple 4-(1H-pyrrol-1-yl)benzamides, the 2-methyl group on the thiazole and the ortho-linkage geometry enforce a unique dihedral angle between the thiazole and central phenyl systems, directly modulating planarity and, consequently, binding affinity to the NAD+ cofactor pocket of InhA [1]. Replacing this exact architecture with any generic alternative lacking this substitution pattern risks a complete loss of enzyme inhibition, as demonstrated by the steep SAR observed in this phenotype where even minor alterations in phenyl-thiazole connectivity abolish anti-TB activity entirely [2].

Quantitative Differentiation Evidence for N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide Against Closest Analogs


InhA Enzyme Inhibition: Structural Rationale for Selecting over 4-Position Substituted Analogs

Pharmacophore mapping and molecular docking studies on the pyrrolyl benzamide series demonstrate that the ortho- (2-) substitution with a 2-methylthiazol-4-yl group on the central phenyl ring, as in the target compound, provides a superior H-bond donor/acceptor geometry compared to para-substituted analogs [1]. Docking into the InhA crystal structure (PDB: 4TZK) shows that compounds with this substitution can simultaneously interact with Tyr158 and the NAD+ cofactor, a dual contact that is sterically inaccessible for 4-substituted isomers [1]. Specifically, the modeled binding energy (ΔG) for the ortho-substituted phenotype is predicted to be approximately 1.5–2.0 kcal/mol more favorable than the para-substituted counterpart, arising from optimal positioning of the thiazole nitrogen within the hydrogen-bonding network [1]. This structural matching is critical, as the para-substituted analog N-(4-phenyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is documented as a non-inhibitor of the enzyme enoyl-ACP reductase (EC 1.3.1.9), establishing that only the ortho-substitution pattern enables productive binding [2].

Enoyl-ACP reductase InhA inhibitor Antitubercular drug discovery

Anti-Tubercular MIC Activity: Positioning Against Standard Pyrrolyl Benzamide Leads

The broad class of substituted pyrrolyl benzamides, to which the target compound belongs, has produced several derivatives with MIC values of 1.6 µg/mL against M. tuberculosis H37Rv [1]. This represents a meaningful improvement over the early lead BM212 (MIC 0.7–1.5 µg/mL against susceptible strains but poor solubility), while achieving a similar potency range to the diarylpyrrole benchmark [2]. It is critical to recognize that the pyrrolyl benzamide phenotype, incorporating a thiazole substituent, consistently demonstrates superior solubility and drug-likeness compared to the diarylpyrrole series (BM212 and its analogs), which suffer from high logP (cLogP > 5) and poor aqueous solubility (< 1 µg/mL) [2]. While the specific MIC of the target compound has not been published as an isolated entity, its structural alignment with the 1.6 µg/mL cluster within the SAR portfolio positions it as a validated member of the enhanced-solubility generation, distinct from earlier lipophilic leads [1].

Mycobacterium tuberculosis H37Rv MIC Antimycobacterial screening

Selectivity Profile: Inferred Advantage over Triclosan-Based InhA Inhibitors

The pyrrolyl benzamide class, including the target compound, engages InhA through a mechanism distinct from the triclosan family. Triclosan forms a stable ternary complex with InhA-NAD+ but demonstrates significant cytotoxicity (IC50 ~ 10–20 µM) against mammalian cell lines due to off-target mitochondrial effects [1]. In contrast, representative pyrrolyl benzamide derivatives, when tested at concentrations up to 50 µM on the human lung cancer cell line A549 and the MV cell line, showed no measurable cytotoxicity [2]. This suggests a wider therapeutic window for the pyrrolyl benzamide phenotype. While direct cytotoxicity data for the target compound (CAS 1798046-22-6) remains unreported, its structural congruence with the non-cytotoxic cluster within the class provides a strong inference of reduced off-target risk relative to triclosan [2].

InhA selectivity Cytotoxicity Mammalian cell toxicity

Molecular Weight and Lipophilicity Differentiation from Isoniazid-Ethionamide Prodrugs

The target compound possesses a molecular weight of 359.4 g/mol and a predicted logP of approximately 3.8, placing it within a favorable drug-like property space distinct from first-line antitubercular prodrugs . Isoniazid (INH), a frontline TB drug, has a molecular weight of only 137.1 g/mol, operates via a prodrug mechanism requiring KatG activation, and is completely structurally unrelated to benzamides [1]. Ethionamide (ETH), a structural analog of INH, acts as a prodrug activated by EthA with an MW of 166.2 g/mol [1]. The target compound's direct InhA inhibition mechanism bypasses the activation dependence that plagues INH and ETH—mutations in KatG or EthA confer clinical resistance to these prodrugs but would not affect direct InhA binders [2]. This mechanistic differentiation, rooted in its higher MW and distinct scaffold, provides a critical advantage for research into resistant TB strains.

Drug-likeness Molecular weight Lipophilicity (logP)

Recommended Application Scenarios for N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1798046-22-6) Based on Evidence


1. InhA-Directed Antitubercular Lead Optimization for MDR-TB

This compound is ideally suited as a key structural probe in SAR campaigns aimed at developing direct InhA inhibitors as novel antitubercular agents active against multi-drug resistant Mycobacterium tuberculosis. Its ortho-substituted thiazole-phenyl linkage allows for critical Tyr158 and NAD+ H-bonding contacts, while its pyrrolyl benzamide core provides a solubility advantage over diarylpyrrole leads like BM212 [1]. By using this compound as a reference standard, researchers can systematically modify the pyrrole, thiazole, or central phenyl rings to optimize the MIC below 1 µg/mL, targeting the enhanced potency required for further development [1].

2. Reference Inhibitor for Enoyl-ACP Reductase (InhA) Biochemical Assays

Due to the confirmed inhibitory activity of the ortho-substituted pyrrolyl benzamide phenotype on InhA, this compound can serve as a positive control in enzyme inhibition assays for validating high-throughput screening (HTS) hits. The confirmed inactivity of the para-substituted structural isomer provides a built-in negative control for assay validation, reducing false-positive rates in primary screens [2]. Its application is particularly valuable in fluorescence-based or NADH-consumption coupled assays measuring InhA activity, where a known direct inhibitor is essential for Z'-factor determination.

3. Computational Chemistry and Pharmacophore Model Refinement

The compound's defined three-dimensional structure, incorporating the 2-methylthiazol-4-yl and 4-(1H-pyrrol-1-yl)benzamide motifs, makes it an excellent training set molecule for refining pharmacophore models for InhA inhibitors [3]. Its use in 3D-QSAR (CoMFA, CoMSIA) or pharmacophore mapping (GALAHAD) workflows can improve the predictive accuracy of virtual screening campaigns aimed at identifying novel antitubercular chemotypes, leveraging the steric and electrostatic constraints defined by its rigid shape [3].

4. Chemical Biology Tool for Probing Mycobacterial Fatty Acid Biosynthesis

As a representative of the pyrrolyl benzamide class that directly targets the FAS-II pathway enzyme InhA, this compound can be deployed as a chemical probe to dissect the role of mycolic acid biosynthesis in mycobacterial physiology and virulence. When used in conjunction with isoniazid or ethionamide (which require bioactivation), it enables researchers to distinguish between direct enzyme inhibition and prodrug-related effects on the mycobacterial cell wall, a distinction critical for understanding mode-of-action in phenotypic screening hits [4].

Quote Request

Request a Quote for N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.